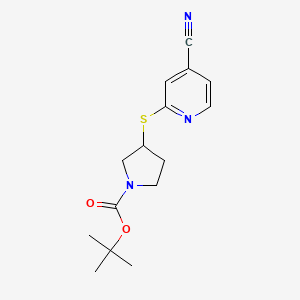

3-(4-Cyano-pyridin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester

Description

The compound “3-(4-Cyano-pyridin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester” is a pyrrolidine derivative featuring a tert-butyl carbamate protective group and a 4-cyano-pyridin-2-ylsulfanyl substituent at the 3-position of the pyrrolidine ring. This structure is designed to enhance stability and modulate bioavailability, making it a key intermediate in medicinal chemistry for synthesizing enzyme inhibitors or receptor antagonists.

Properties

Molecular Formula |

C15H19N3O2S |

|---|---|

Molecular Weight |

305.4 g/mol |

IUPAC Name |

tert-butyl 3-(4-cyanopyridin-2-yl)sulfanylpyrrolidine-1-carboxylate |

InChI |

InChI=1S/C15H19N3O2S/c1-15(2,3)20-14(19)18-7-5-12(10-18)21-13-8-11(9-16)4-6-17-13/h4,6,8,12H,5,7,10H2,1-3H3 |

InChI Key |

LDQPHESVKQNCKO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)SC2=NC=CC(=C2)C#N |

Origin of Product |

United States |

Preparation Methods

A. Pyrrolidine Ring Construction

- Starting Materials : N-Boc-protected pyrrolidine derivatives or pyroglutamic acid esters are common precursors.

- Cyclization Methods :

- Lactam Reduction : Borane-mediated reduction of lactams (e.g., N-Boc-pyroglutamate) yields pyrrolidine intermediates.

- C–H Activation : Rhodium-catalyzed 1,4-addition to enones enables stereoselective pyrrolidine formation.

B. Sulfanyl Group Introduction

- Thiol-Ether Formation : Reacting pyrrolidine intermediates with 2-mercapto-4-cyanopyridine under basic conditions (e.g., NaH or K₂CO₃).

- Nucleophilic Substitution : Halogenated pyridines (e.g., 2-chloro-4-cyanopyridine) react with thiol-containing pyrrolidines.

C. tert-Butyl Ester Protection

- Reagents : tert-Butyl dicarbonate (Boc₂O) or tert-butyl 2,2,2-trichloroacetimidate (TBTA) under anhydrous conditions.

- Deprotection : Trifluoroacetic acid (TFA) selectively removes Boc groups post-synthesis.

D. Cyano Group Installation

- Sandmeyer Reaction : Diazotization of amino-pyridine derivatives followed by treatment with CuCN.

- Direct Cyanation : Palladium-catalyzed cyanation of halogenated pyridines using Zn(CN)₂.

Stepwise Synthesis Protocol

A representative route is outlined below:

Optimization and Challenges

- Steric Hindrance : Bulky tert-butyl groups slow reaction kinetics, necessitating excess reagents or prolonged reaction times.

- Stereochemical Control : Asymmetric synthesis using chiral auxiliaries (e.g., D-proline derivatives) ensures enantiopurity.

- Scalability : Continuous flow reactors improve efficiency in large-scale production.

Analytical Validation

- Purity Assessment : HPLC (≥98% purity), NMR (¹H/¹³C for structural confirmation).

- Mass Spectrometry : Molecular ion peak at m/z 319.42 ([M+H]⁺).

Comparative Data on Alternative Routes

Recent Advances

- Enzymatic Catalysis : Lipases for selective ester hydrolysis in aqueous media.

- Flow Chemistry : Automated systems reduce reaction times and improve reproducibility.

Chemical Reactions Analysis

3-(4-Cyano-pyridin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the cyano group to an amine.

Substitution: Nucleophilic substitution reactions can occur at the cyano group or the pyridine ring, leading to the formation of various derivatives.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Scientific Research Applications

3-(4-Cyano-pyridin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.

Biology: The compound may be used in the development of bioactive molecules and as a probe in biochemical studies.

Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Cyano-pyridin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyano group and pyridine ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Table 1: Molecular Properties of Selected tert-Butyl Ester Derivatives

Key Observations :

- Ring Size : The pyrrolidine ring (5-membered) in the target compound contrasts with piperidine (6-membered) derivatives, influencing conformational flexibility and binding interactions .

- Functional Groups: Carboxylic acid derivatives (e.g., ) exhibit distinct solubility and reactivity profiles compared to sulfanyl- or amino-substituted esters.

Key Findings :

- Synthesis : The target compound’s sulfanyl group may be introduced via thiol-disulfide exchange or nucleophilic substitution, akin to tosylation in .

- Therapeutic Potential: Structural similarities to MDM2 antagonists suggest possible use in stabilizing p53 for anticancer applications. Sulfanyl groups may also influence glutathione S-transferase interactions, as seen with BHA-induced enzyme activation .

Biological Activity

3-(4-Cyano-pyridin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is a compound of notable interest in medicinal chemistry due to its unique structural features, which include a pyrrolidine ring, a cyano group, and a tert-butyl ester functional group. This article explores the biological activity of this compound, focusing on its interactions with biological targets, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 3-(4-Cyano-pyridin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is C15H19N3O2S, with a molecular weight of approximately 319.42 g/mol. The presence of the cyano group and pyridine ring enhances its potential for hydrogen bonding and π-π stacking interactions, which are critical for binding affinity and specificity in biological systems.

Preliminary studies indicate that 3-(4-Cyano-pyridin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester may interact with various enzymes and receptors, modulating their activities. The compound's structural components facilitate specific interactions that can be investigated using techniques such as molecular docking simulations and surface plasmon resonance.

Target Interactions

Research has shown that this compound may exhibit activity against several biological targets. For instance:

- Enzymatic Inhibition : It has been suggested that the compound can inhibit specific enzymes involved in metabolic pathways, although detailed mechanisms remain to be elucidated.

- Receptor Binding : The compound may bind to certain receptors, influencing signaling pathways relevant to various physiological processes.

Case Studies

- Anticancer Activity : In vitro studies have demonstrated that derivatives similar to 3-(4-Cyano-pyridin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester exhibit significant cytotoxic effects against cancer cell lines. For example, compounds with similar structural motifs have shown IC50 values lower than reference drugs like doxorubicin .

- Anticonvulsant Properties : Analogues of this compound have been tested for anticonvulsant activity, revealing promising results in animal models. The structure-activity relationship (SAR) analysis indicated that specific substitutions on the pyridine ring enhance anticonvulsant efficacy .

Comparative Analysis

To better understand the biological significance of 3-(4-Cyano-pyridin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 3-(4-Cyano-pyridin-2-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester | C15H19N3O2S | Contains an amino group instead of a sulfanyl group |

| (S)-3-(4-Cyano-pyridin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester | C15H19N3O2S | Enantiomeric form with similar properties |

| 4-(4-Cyano-pyridin-2-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester | C15H19N3O2S | Features a piperidine ring instead of pyrrolidine |

This table highlights the diversity among related compounds and underscores how modifications can influence biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.